2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxyethyl (1S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is a bicyclic ester compound with a unique structure that includes a bicyclo[221]heptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-ethoxyethanol in the presence of a sulfuric acid catalyst under sonication conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design and materials science.
Comparison with Similar Compounds
Similar Compounds
- Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- (1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester group and the ethoxyethyl substituent, which provide distinct reactivity and properties compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3/t9-,10+,11?/m0/s1 |
InChI Key |
NNCLXDFOVCATLM-MTULOOOASA-N |
Isomeric SMILES |
CCOCCOC(=O)C1C[C@@H]2C[C@H]1C=C2 |
Canonical SMILES |
CCOCCOC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.